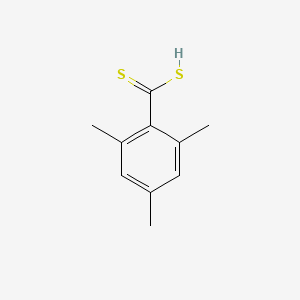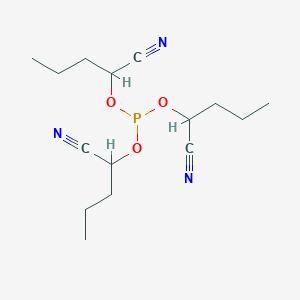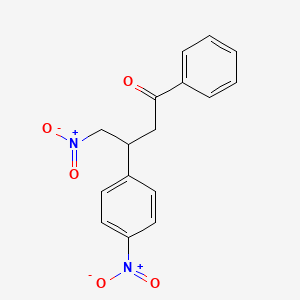
Methanimine, 1-(1-piperidinyl), N-(4-methoxyphenyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanimine, 1-(1-piperidinyl), N-(4-methoxyphenyl) is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.2948 . This compound is characterized by the presence of a methanimine group attached to a piperidine ring and a 4-methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanimine, 1-(1-piperidinyl), N-(4-methoxyphenyl) typically involves the reaction of 4-methoxybenzylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Methanimine, 1-(1-piperidinyl), N-(4-methoxyphenyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Methanimine, 1-(1-piperidinyl), N-(4-methoxyphenyl) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanimine, 1-(1-piperidinyl), N-(4-methoxyphenyl) involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Methanimine, 1-(1-piperidinyl), N-phenyl: Similar in structure but lacks the methoxy group.
N,1-Bis(4-methoxyphenyl)methanimine: Contains two methoxyphenyl groups instead of one
Uniqueness
Methanimine, 1-(1-piperidinyl), N-(4-methoxyphenyl) is unique due to the presence of both a piperidine ring and a 4-methoxyphenyl group, which confer specific chemical and biological properties that are distinct from its similar compounds .
Propiedades
Número CAS |
74530-23-7 |
|---|---|
Fórmula molecular |
C13H18N2O |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-1-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C13H18N2O/c1-16-13-7-5-12(6-8-13)14-11-15-9-3-2-4-10-15/h5-8,11H,2-4,9-10H2,1H3 |
Clave InChI |
ALTBFMZTFUEBPI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=CN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)
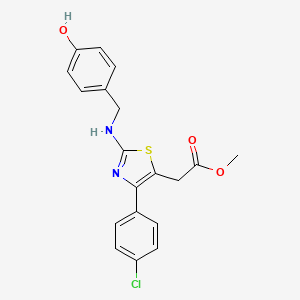


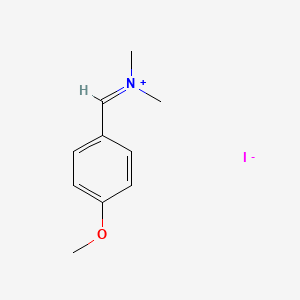
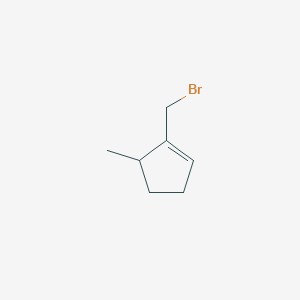
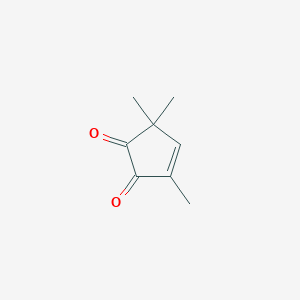
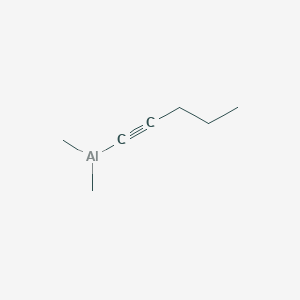
![4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14436639.png)
